1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea
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Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C20H24N2O5 and its molecular weight is 372.421. The purity is usually 95%.
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Scientific Research Applications
Acetylcholinesterase Inhibition
Research by Vidaluc et al. (1995) explored a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, focusing on their antiacetylcholinesterase activity. These compounds, including structures similar to the specified urea, show potential in inhibiting acetylcholinesterase, an enzyme targeted for Alzheimer's disease treatment (Vidaluc et al., 1995).
Synthesis and Characterization
Richey et al. (1975) demonstrated the synthesis of related compounds, like 6-Methoxy-2-benzoxazolinone, which are valuable in understanding the synthesis routes and characteristics of similar complex urea derivatives (Richey et al., 1975).
Complex Formation and Reactivity
Ohkanda et al. (1993) studied N-Hydroxyamide-containing heterocycles, including 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone, which offer insights into complex formation and reactivity of similar urea compounds. This research provides valuable information for scientific applications involving complex metal interactions (Ohkanda et al., 1993).
Application in Synthetic Chemistry
Hutchby et al. (2009) demonstrated the unique ability of hindered trisubstituted ureas, similar in structure to the compound , to undergo rapid and high-yielding acyl substitution with simple nucleophiles under neutral conditions. This research is particularly relevant for synthetic chemists in the preparation of amine derivatives (Hutchby et al., 2009).
Lossen Rearrangement in Synthesis
Thalluri et al. (2014) explored the Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas, which highlights a method potentially applicable to the synthesis of the specified urea compound (Thalluri et al., 2014).
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-20(24,15-5-8-17-18(11-15)27-13-26-17)12-22-19(23)21-10-9-14-3-6-16(25-2)7-4-14/h3-8,11,24H,9-10,12-13H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCDIQVARQVWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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